7-(4-bromophenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-BROMOPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyrrolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a condensation reaction between an appropriate pyrrole derivative and a pyrimidine precursor under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl group using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Chlorophenylmethyl Group: This can be done through a nucleophilic substitution reaction where the chlorophenylmethyl group is introduced using a suitable chloromethylating agent.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting Agents: Nucleophiles like amines, thiols; electrophiles like alkyl halides.
Major Products Formed
Oxidation Products: Phenolic derivatives, quinones.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
7-(4-BROMOPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biological Studies: Used in studying the interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: Employed as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- **7-(4-BROMOPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-OL
- **7-(4-BROMOPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-THIOL
Uniqueness
The uniqueness of 7-(4-BROMOPHENYL)-N-[(3-CHLOROPHENYL)METHYL]-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biological systems.
Properties
Molecular Formula |
C25H18BrClN4 |
---|---|
Molecular Weight |
489.8 g/mol |
IUPAC Name |
7-(4-bromophenyl)-N-[(3-chlorophenyl)methyl]-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H18BrClN4/c26-19-9-11-21(12-10-19)31-15-22(18-6-2-1-3-7-18)23-24(29-16-30-25(23)31)28-14-17-5-4-8-20(27)13-17/h1-13,15-16H,14H2,(H,28,29,30) |
InChI Key |
ACKLLCXUWONBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.